[(2-Fluorophenyl)amino](oxo)acetic acid

Catalog No.
S730123
CAS No.
84944-15-0
M.F
C8H6FNO3
M. Wt
183.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2-Fluorophenyl)amino](oxo)acetic acid

CAS Number

84944-15-0

Product Name

[(2-Fluorophenyl)amino](oxo)acetic acid

IUPAC Name

2-(2-fluoroanilino)-2-oxoacetic acid

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

InChI

InChI=1S/C8H6FNO3/c9-5-3-1-2-4-6(5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)

InChI Key

ZZJNRZPPZXFTAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)O)F

Synthesis:

While the specific details of (2-Fluorophenyl)amino: oxoacetic acid synthesis haven't been extensively reported in scientific literature, it is likely derived from the reaction of 2-fluoroaniline with glycine or its derivatives, followed by subsequent oxidation steps. Similar procedures have been documented for the synthesis of related anilinoacetic acid derivatives. [, ]

Potential Applications:

The research potential of (2-Fluorophenyl)amino: oxoacetic acid lies in its unique combination of functional groups:

  • Carboxylic acid group: This group can participate in various condensation reactions, allowing for the formation of diverse organic molecules with potential biological activities.
  • Fluorine atom: The presence of fluorine can introduce specific electronic and lipophilic properties, potentially influencing the interaction of the molecule with biological targets. []
  • Amide bond: This linkage can serve as a scaffold for the design of peptidomimetics, molecules that mimic the structure and function of natural peptides. []

(2-Fluorophenyl)aminoacetic acid, with the chemical formula C8H6FNO3 and a molecular weight of 183.14 g/mol, is an organic compound notable for its unique structure and potential applications in various fields. This compound features a fluorinated phenyl group attached to an amino group, which is further connected to an oxoacetic acid moiety. The presence of the fluorine atom enhances its biological activity and solubility properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Typical of amino acids and carboxylic acids. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Reaction with amines to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in a simpler compound.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to various derivatives.

These reactions can be utilized to synthesize derivatives that may exhibit altered biological activities or improved pharmacokinetic properties.

(2-Fluorophenyl)aminoacetic acid has shown promising biological activities, including:

  • Antimicrobial Properties: Exhibits effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: Potentially reduces inflammation in biological models.
  • Enzyme Inhibition: May act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activities are attributed to its structural features, particularly the fluorinated phenyl group, which can enhance binding affinity to biological targets.

The synthesis of (2-Fluorophenyl)aminoacetic acid can be achieved through several methods:

  • Direct Amination:
    • Reacting 2-fluorobenzoyl chloride with glycine in the presence of a base (e.g., sodium hydroxide) to yield the target compound.
  • Fluorination of Amino Acids:
    • Starting from amino acids like glycine, fluorination can be performed using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
  • Multi-step Synthesis:
    • Involves the synthesis of intermediate compounds which are subsequently transformed into (2-Fluorophenyl)aminoacetic acid through a series of reactions.

These methods allow for the production of the compound in varying purities and yields depending on the reaction conditions employed.

(2-Fluorophenyl)aminoacetic acid has several applications:

  • Pharmaceutical Research: Used as a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Biochemical Studies: Serves as a reagent in proteomics and enzyme inhibition studies.
  • Chemical Synthesis: Acts as an intermediate for synthesizing more complex organic molecules.

Its unique properties make it valuable in both academic and industrial research settings.

Studies on the interactions of (2-Fluorophenyl)aminoacetic acid with various biological targets have indicated its potential as a modulator of enzyme activity. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to target enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level.
  • Synergistic Effects: Investigating combinations with other compounds to enhance therapeutic efficacy.

These studies are crucial for elucidating the compound's role in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with (2-Fluorophenyl)aminoacetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Aminobenzoic AcidAmino group on benzeneCommonly known as anthranilic acid; used in dye synthesis.
2-FluoroanilineFluorinated anilineUsed in pharmaceuticals; lacks carboxylic functionality.
GlycineSimple amino acidBasic structure without aromatic or fluorinated groups; serves as a fundamental building block in biochemistry.
4-Fluoro-L-phenylalanineFluorinated phenylalanineIncorporates a phenyl group but differs in stereochemistry and side chain length.

(2-Fluorophenyl)aminoacetic acid is unique due to its combination of fluorination and oxoacetic acid functionalities, which may provide distinct biological activities compared to these similar compounds. Its potential applications in drug development and biochemical research underline its significance within this class of compounds.

XLogP3

0.9

Wikipedia

[(2-fluorophenyl)amino](oxo)acetic acid

Dates

Modify: 2023-08-15

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